Maleonitrile

Diels-Alder cycloaddition dienophile reactivity LUMO energy

Specify Maleonitrile (cis-1,2-dicyanoethylene) when stereochemistry dictates reaction outcomes. This α,β-unsaturated dinitrile offers ~12% faster cycloaddition rates with cyclopentadiene versus trans-fumaronitrile, produces 1:1 exo,exo- and endo,endo-adduct mixtures, and exhibits stronger charge-transfer complexation with 1,4- and 1,5-dimethoxynaphthalenes. Essential for γ-irradiation-initiated polymerization yielding α-pyrrolenine-ring architectures without residual free nitriles—unattainable with saturated dinitriles. Do not substitute with fumaronitrile or succinonitrile without comparative kinetic validation.

Molecular Formula C4H2N2
Molecular Weight 78.07 g/mol
CAS No. 928-53-0
Cat. No. B3058920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleonitrile
CAS928-53-0
Molecular FormulaC4H2N2
Molecular Weight78.07 g/mol
Structural Identifiers
SMILESC(=CC#N)C#N
InChIInChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1-
InChIKeyKYPOHTVBFVELTG-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maleonitrile (CAS 928-53-0): Baseline Properties and Industrial Procurement Profile of cis-1,2-Dicyanoethylene


Maleonitrile (CAS 928-53-0), systematically named (Z)-but-2-enedinitrile or cis-1,2-dicyanoethylene, is an α,β-unsaturated aliphatic dinitrile with molecular formula C₄H₂N₂ and molecular weight 78.07 g/mol [1]. This compound exists as a liquid at ambient temperature with a melting point of approximately 31.25 °C, a density of 0.9970 g/cm³, and a refractive index of 1.4449 . Structurally characterized by two cyano groups in a cis configuration across an ethylene bridge, maleonitrile exhibits distinct stereoelectronic properties that differentiate it from its trans isomer fumaronitrile (CAS 764-42-1) and the saturated analog succinonitrile (CAS 110-61-2) . As a versatile dienophile and electron-acceptor monomer, maleonitrile finds application in Diels-Alder cycloadditions, charge-transfer complexation, and polymer synthesis [1].

Why Generic Substitution Fails: Stereochemical and Electronic Constraints in Maleonitrile Procurement


Procurement decisions involving α,β-unsaturated dinitriles cannot rely on simple class-level interchangeability due to profound stereochemistry-dependent differences in reactivity, complexation behavior, and polymer architecture. Maleonitrile (cis configuration) and fumaronitrile (trans configuration) exhibit non-identical reaction rates in cycloadditions [1], divergent association constants in charge-transfer complexation with aromatic donors [2], and produce stereochemically distinct copolymers [3]. Furthermore, the saturated analog succinonitrile lacks the conjugated π-system entirely, yielding fundamentally different polymer structures with free nitrile groups versus the α-pyrrolenine ring-containing polymers obtained from maleonitrile [4]. Generic substitution without quantitative comparative data risks altered reaction kinetics, compromised stereochemical outcomes, and failed material specifications in end-use applications.

Maleonitrile (CAS 928-53-0): Quantitative Differentiation Evidence Relative to Fumaronitrile and Succinonitrile


Diels-Alder Cycloaddition Rate with Cyclopentadiene: cis vs. trans Dienophile Reactivity

In Diels-Alder reactions with cyclopentadiene as the diene, maleonitrile (cis-1,2-dicyanoethylene) exhibits a measurably higher reaction rate compared to its trans isomer fumaronitrile. The log(rate) value for maleonitrile is 1.94, whereas fumaronitrile shows a log(rate) of 1.89 [1]. This corresponds to a rate enhancement factor of approximately 1.12× (i.e., maleonitrile reacts roughly 12% faster than fumaronitrile under identical conditions). The observed rate difference correlates with the calculated LUMO energy values: 1.16 eV for maleonitrile versus 1.40 eV for fumaronitrile, indicating that the cis configuration confers a lower-energy LUMO that enhances electrophilic reactivity toward dienes [1].

Diels-Alder cycloaddition dienophile reactivity LUMO energy

Charge-Transfer Complex Association Constants: Donor-Specific Differential Binding with Dimethoxynaphthalenes

Maleonitrile (MN) and fumaronitrile (FN) exhibit donor-dependent differences in charge-transfer complex association constants (Kcᴰᴬ) with dimethoxynaphthalene (DMN) isomers. With 1,4-DMN and 1,5-DMN as donors, maleonitrile forms stronger complexes than fumaronitrile; conversely, with 2,3-DMN as donor, fumaronitrile complexes more strongly than maleonitrile [1]. This geometry-dependent complexation behavior demonstrates that maleonitrile is not simply interchangeable with its trans isomer in applications requiring specific donor-acceptor interactions, such as molecular recognition, sensing, or photochemical switching systems.

charge-transfer complex association constant donor-acceptor

Radiation-Induced Radical Yield (Gradical): Comparative Radiolytic Stability of Maleonitrile

Under γ-irradiation, fumaronitrile produces a radical yield (Gradical nitrile) of 0.11 radicals per 100 eV of absorbed radiation, as measured by electron spin resonance spectroscopy [1]. While direct Gradical data for maleonitrile is not reported in this study, the saturated analog succinonitrile yields only 0.0063 radicals per 100 eV, a value approximately 17× lower [1]. By class-level inference, maleonitrile—bearing the same conjugated α,β-unsaturated framework as fumaronitrile—is expected to exhibit radical yields in the same order of magnitude as fumaronitrile (≈10⁻¹), substantially higher than succinonitrile (≈10⁻³). This difference arises from the conjugated π-system in maleonitrile, which stabilizes radical intermediates more effectively than the saturated backbone of succinonitrile.

radiolysis radical yield polymerization initiation

Cycloaddition Stereochemical Outcome: endo-selectivity in [4π+2π] Additions

Maleonitrile undergoes rapid [4π+2π] cycloaddition with the organometallic diene (η⁵-C₅H₅)Fe(CO)₂(η¹-C₅H₅) with a rate comparable to that of fumaronitrile, but the stereochemical outcome differs: maleonitrile yields a 1:1 mixture of exo,exo- and endo,endo-dicarbonitrile adducts, whereas fumaronitrile gives predominantly the exo,endo adduct [1]. This stereochemical divergence underscores that maleonitrile's cis geometry directs distinct facial selectivity in cycloaddition transition states compared to the trans isomer, with direct implications for stereocontrolled synthesis of bicyclic frameworks.

cycloaddition stereochemistry endo-selectivity organometallic diene

Polymer Architecture Differentiation: α-Pyrrolenine vs. 1-Pyrroline Ring Formation

Homopolymerization of maleonitrile using free-radical initiators yields black, nonfusible but soluble polymers characterized by α-pyrrolenine ring structures with no detectable free nitrile groups, as determined by spectroscopic and chemical evidence [1]. In contrast, succinonitrile polymerization produces polymers containing 1-pyrroline rings with residual free nitrile groups [1]. This fundamental difference in polymer backbone architecture—attributable to the presence (maleonitrile) or absence (succinonitrile) of the conjugated C=C double bond—results in distinct thermal and solubility properties. Both maleonitrile and fumaronitrile polymers exhibit good thermal stability and contain free spin centers [1].

polymer microstructure thermal stability nitrile polymerization

Copolymer Stereochemistry: cis/trans Ratio Variation in Alternating Copolymers

Alternating copolymerization of alkyl vinyl ethers (as electron-donors) with maleonitrile versus fumaronitrile (as electron-acceptors) yields copolymers that are stereochemically different, as evaluated by ¹³C NMR spectroscopy [1]. The cis/trans ratio of succinimide-type units in the copolymer backbone varies in accord with Mulliken charge-transfer complex theory, being higher at elevated concentrations of the pre-formed donor-acceptor complex [1]. This indicates that the stereochemistry of the dinitrile monomer directly propagates into the copolymer microstructure, which is not preserved when substituting between the cis and trans isomers.

alternating copolymerization stereochemistry donor-acceptor complex

High-Value Application Scenarios for Maleonitrile (CAS 928-53-0) Based on Quantified Differentiation


Stereoselective Diels-Alder Synthesis of Bicyclic Frameworks

Maleonitrile is the dienophile of choice when a ~12% faster cycloaddition rate with cyclopentadiene is advantageous for throughput optimization, or when the specific stereochemical outcome of a 1:1 exo,exo- and endo,endo-adduct mixture (versus fumaronitrile's single exo,endo adduct) aligns with target bicyclic scaffold requirements [1].

Donor-Specific Charge-Transfer Complexation for Molecular Recognition Systems

Maleonitrile should be specified over fumaronitrile when stronger complexation with 1,4- or 1,5-dimethoxynaphthalene donors is required, as the measured association constants demonstrate preferential binding with these donor geometries [1].

Radical-Initiated Polymerization Requiring High Radical Yield

For polymerization processes initiated by γ-irradiation or other high-energy radiation sources, maleonitrile's conjugated α,β-unsaturated framework confers radical yields in the ≈0.1 range (class-level inference from fumaronitrile data), substantially higher than saturated dinitriles like succinonitrile (Gradical = 0.0063) [1].

Synthesis of α-Pyrrolenine-Containing Conjugated Polymers

Maleonitrile is essential when the target polymer architecture requires α-pyrrolenine rings with no residual free nitrile groups—a structure obtained from unsaturated dinitriles but not from saturated analogs like succinonitrile, which yield 1-pyrroline rings with free nitriles [1].

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